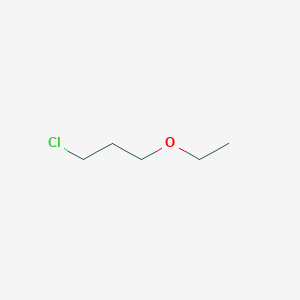
1-Chloro-3-ethoxypropane
Overview
Description
1-Chloro-3-ethoxypropane is an organic compound with the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is also known by its IUPAC name, This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxypropane can be synthesized through the reaction of ethanol with 1-bromo-3-chloropropane . The reaction typically involves the use of a base such as sodium ethoxide to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phase-transfer catalysts to enhance the reaction rate and yield . The process generally includes steps such as reacting , filtering , washing , and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethoxypropane undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 3-ethoxypropanol .
Oxidation reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromic acid are typically used for oxidation reactions.
Major Products Formed:
3-Ethoxypropanol: from nucleophilic substitution.
3-Ethoxypropanoic acid: from oxidation.
Scientific Research Applications
1-Chloro-3-ethoxypropane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-chloro-3-ethoxypropane involves its ability to undergo nucleophilic substitution and oxidation reactions . The chlorine atom in the compound is susceptible to attack by nucleophiles, leading to the formation of various products. Additionally, the compound can be oxidized to form aldehydes or carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
1-Chloro-2-ethoxyethane: Similar in structure but with a different carbon chain length.
1-Chloro-3-methoxypropane: Similar in structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Chloro-3-ethoxypropane is unique due to its specific ethoxy group and chlorine atom positioning, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-3-ethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVWVFMAJAIJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334465 | |
| Record name | 1-Chloro-3-ethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36865-38-0 | |
| Record name | 1-Chloro-3-ethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1362784.png)
![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)




![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)


![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)
